2-Benzyl-2H-indazol-4-amine
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Overview
Description
2-Benzyl-2H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as core structures in many pharmacologically active compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of 2-Benzyl-2H-indazol-4-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Benzyl-2H-indazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation by blocking the production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Known for its antinociceptive activity.
2-Benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazole: Exhibits anti-inflammatory potential.
Uniqueness
2-Benzyl-2H-indazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzyl and amine groups contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .
Properties
CAS No. |
82013-52-3 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-benzylindazol-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2 |
InChI Key |
HQURTAHILWWBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3N |
Origin of Product |
United States |
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